Clinical Progression as a Differentiator: Phase II Data for Back and Cancer Pain
A critical procurement differentiator is that CJ-15161 reached Phase II clinical trials for both back pain and cancer pain, a milestone not documented for closely related research-grade KOR agonists like U-50488 or asimadoline in the same indications [1]. This provides indirect evidence of an acceptable initial human safety and tolerability profile, which is a practical advantage for researchers designing follow-up preclinical or translational studies.
| Evidence Dimension | Clinical Development Stage |
|---|---|
| Target Compound Data | Phase II (discontinued) for back pain and cancer pain as of November 2002. |
| Comparator Or Baseline | U-50488, Asimadoline: No known Phase II clinical data for chronic back pain or cancer pain indications. |
| Quantified Difference | Qualitative differential; CJ-15161 has a documented human dosing history in target pain conditions. |
| Conditions | Review of clinical trial registries and drug profile databases (AdisInsight). |
Why This Matters
The existence of Phase II clinical data reduces translational risk for in vivo pain research, as the compound has passed initial human safety hurdles that most research tools have not, which is a direct procurement differentiator.
- [1] AdisInsight. CJ 15161 Drug Profile. Springer Nature, 2015. View Source
